Methyl 2-oxooxazolidine-4-carboxylate

Description

BenchChem offers high-quality Methyl 2-oxooxazolidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxooxazolidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

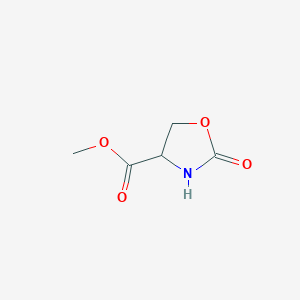

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxo-1,3-oxazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIWTVKXOORXAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-oxooxazolidine-4-carboxylate: Synthesis, Properties, and Applications in Drug Development

Introduction

Methyl 2-oxooxazolidine-4-carboxylate is a heterocyclic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. Its rigid, chiral scaffold makes it a valuable building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and critical applications, with a particular focus on its role in the development of novel therapeutics. The content herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Physicochemical and Structural Properties

Methyl 2-oxooxazolidine-4-carboxylate is a chiral molecule that can exist as (R) and (S) enantiomers, or as a racemic mixture. The specific stereoisomer used is often critical for the desired biological activity of the final product.

Core Structure and Identification

The fundamental structure consists of a five-membered oxazolidinone ring with a methyl carboxylate group at the 4-position.

| Property | Value | References |

| Chemical Formula | C5H7NO4 | [1][2][3] |

| Molecular Weight | 145.11 g/mol | [1][2] |

| (S)-Enantiomer CAS | 132682-22-5 | [1][4] |

| (R)-Enantiomer CAS | 144542-43-8 | [3] |

| Racemate CAS | 96751-61-0 | [2] |

| Appearance | Colorless to light yellow liquid or white crystal | [1][4] |

| Storage Conditions | 0-8 °C, protect from light | [1][3][4] |

Spectroscopic Data

Structural confirmation is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The following data for the carboxylic acid form (hydrolyzed ester) provides a reference for the core scaffold.[5]

Table 1: Representative ¹H and ¹³C NMR Data for 2-oxooxazolidine-4-carboxylic acid in D₂O [5]

| Nucleus | (S)-Enantiomer Chemical Shift (ppm) | (R)-Enantiomer Chemical Shift (ppm) | Racemic Mixture Chemical Shift (ppm) |

| ¹H NMR | 4.22 (m, 2H), 4.16 (m, 1H) | 4.28 (ddd, 1H), 4.18 (m, 2H) | 4.30 (m, 1H), 4.19 (m, 2H) |

| ¹³C NMR | 173.90, 158.90, 68.43, 55.32 | 173.90, 158.90, 68.43, 55.32 | 174.09, 158.87, 67.52, 55.85 |

Note: The methyl ester will exhibit an additional singlet in the ¹H NMR spectrum around 3.7-3.8 ppm and a corresponding signal in the ¹³C NMR spectrum around 52-53 ppm.

Synthesis Methodologies: A Comparative Analysis

The synthesis of Methyl 2-oxooxazolidine-4-carboxylate is a critical step in its utilization. Various methods have been developed, each with distinct advantages and disadvantages regarding yield, safety, and environmental impact.

Traditional Synthesis Route

Historically, the synthesis involved the reaction of serine (or its ester) with phosgene derivatives like bis(trichloromethyl) carbonate (triphosgene) or methyl chloroformate in the presence of an organic solvent.[5]

Causality Behind the Method: This approach leverages the nucleophilic character of the amino and hydroxyl groups of serine to react with the electrophilic carbonyl source, leading to cyclization. The use of organic solvents is necessary to solubilize the reactants.

Limitations:

-

Low Yields: Reported yields can be as low as 8.5% to 62%.[5]

-

Harsh Reagents: Triphosgene is highly toxic and moisture-sensitive.

-

Environmental Concerns: The use of organic solvents like dioxane and dichloromethane is not environmentally friendly.[5]

Environmentally Benign Synthesis

A more modern and preferred method utilizes S,S'-dimethyl dithiocarbonate as the carbonyl source and water as the solvent. This approach significantly improves the safety and environmental profile of the synthesis.[5]

Causality Behind the Method: This process still relies on the nucleophilicity of the serine derivative but employs a less hazardous carbonylating agent. The reaction proceeds efficiently in water, eliminating the need for organic solvents and simplifying the workup. This "green chemistry" approach is highly desirable in industrial applications.

Workflow for Environmentally Benign Synthesis:

Caption: Workflow for the synthesis of 2-oxooxazolidine-4-carboxylic acid.

-

Reaction Setup: Under Argon protection, add L-serine methyl ester hydrochloride (15 mmol) and S,S'-dimethyl dithiocarbonate (10 mmol) to water (10 mL).

-

Cyclization: Stir the mixture in an ice bath at 10°C for 3 hours, followed by stirring at room temperature for 6 hours.

-

Extraction: Treat the reaction mixture with a 2:1 solution of dichloromethane (DCM) and water. Separate the aqueous layer and extract it twice with DCM.

-

Hydrolysis: Combine the organic extracts and add a 4:1 solution of water and ethanol. Adjust the pH to 13 with a 1N NaOH solution to hydrolyze the methyl ester.

-

Purification: Dry the solution over anhydrous magnesium sulfate, remove the solvent under reduced pressure, and purify the residue by silica gel column chromatography using a dichloromethane/methanol eluent. This process yields the final product with a yield of approximately 88%.[5]

Applications in Drug Development

The primary application of Methyl 2-oxooxazolidine-4-carboxylate is as a chiral intermediate in the synthesis of pharmaceuticals, most notably oxazolidinone antibiotics.

Keystone in Linezolid Synthesis

Linezolid is a crucial antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6][7] The (S)-enantiomer of the oxazolidinone scaffold is essential for its antibacterial activity.

The synthesis of Linezolid involves several key steps where the oxazolidinone ring, derived from precursors like Methyl 2-oxooxazolidine-4-carboxylate, is functionalized.[7][8][9]

Logical Relationship in Linezolid Synthesis:

Caption: Role of the oxazolidinone core in the synthesis of Linezolid.

Broader Therapeutic Potential

Beyond Linezolid, the oxazolidinone ring system is a "privileged scaffold" in medicinal chemistry. It is being investigated for a range of other therapeutic applications, including:

-

Other Antibacterial Agents: The core structure can be modified to develop new antibiotics to combat emerging resistance.[6]

-

Matrix Metalloproteinase (MMP) Inhibitors: Derivatives of 2-oxo-imidazolidine-4-carboxylic acid, a related structure, have shown potent inhibition of MMP-13, an enzyme implicated in osteoarthritis.[10]

Safety and Handling

While the environmentally benign synthesis reduces risks, the compound and its parent structure, 2-oxazolidinone, have associated hazards.

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation and may be harmful if swallowed.[1][3][11] An allergic skin reaction is also possible.[11]

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3][11] Handle in a well-ventilated area.[12]

Conclusion

Methyl 2-oxooxazolidine-4-carboxylate is a fundamentally important building block in modern pharmaceutical synthesis. The evolution of its synthetic routes towards greener, more efficient processes underscores the ongoing innovation in drug development. For researchers and scientists, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its potential in creating the next generation of therapeutics, particularly in the critical area of infectious diseases.

References

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

-

(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. ResearchGate. [Link]

-

A Unified Approach to Synthesizing Four Linezolid Metabolites That May Cause Thrombocytopenia. PMC - NIH. [Link]

-

Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. [Link]

-

A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

-

Scheme (1). Synthesis of Linezolid. ResearchGate. [Link]

-

Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG. [Link]

- Novel process for preparation of linezolid and its novel intermediates.

- Improved method for producing (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester as intermediate body important for imidapril.

-

Methyl4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate. PubChemLite. [Link]

-

Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed. [Link]

Sources

- 1. (S)-Methyl 2-oxooxazolidine-4-carboxylate 95% | CAS: 132682-22-5 | AChemBlock [achemblock.com]

- 2. echemi.com [echemi.com]

- 3. (R)-Methyl 2-oxooxazolidine-4-carboxylate 95% | CAS: 144542-43-8 | AChemBlock [achemblock.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 6. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]

- 10. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemos.de [chemos.de]

- 12. fishersci.com [fishersci.com]

The Cornerstone of Chiral Synthesis: A Technical Guide to (S)-Methyl 2-oxooxazolidine-4-carboxylate

Abstract

(S)-Methyl 2-oxooxazolidine-4-carboxylate is a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis. Its rigid, stereodefined structure, derived from the natural amino acid L-serine, makes it an invaluable precursor for constructing complex molecular architectures with high enantiomeric purity. This guide provides an in-depth analysis of its core physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, its critical applications in drug development—notably in the synthesis of oxazolidinone antibiotics—and robust analytical methods for quality control. This document is intended for researchers, chemists, and process development scientists engaged in pharmaceutical research and manufacturing.

Introduction: The Significance of a Versatile Chiral Precursor

In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often confined to a single enantiomer, with its mirror image potentially being inactive or even harmful. This necessitates the use of chiral building blocks—well-defined, stereochemically pure molecules that serve as reliable starting points for complex syntheses.

(S)-Methyl 2-oxooxazolidine-4-carboxylate, a derivative of L-serine, has emerged as a cornerstone in this field. The oxazolidinone ring system is a key pharmacophore found in a range of therapeutics, most notably the oxazolidinone class of antibiotics, which are crucial for combating multi-drug resistant Gram-positive infections.[1] This guide elucidates the synthesis, properties, and application of this vital synthetic intermediate.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis.

Core Data

The fundamental identifiers and properties for (S)-Methyl 2-oxooxazolidine-4-carboxylate are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₇NO₄ | [2][3] |

| Molecular Weight | 145.11 g/mol | [2][3] |

| CAS Number | 132682-22-5 | [3][4] |

| IUPAC Name | methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate | [4] |

| Appearance | White crystalline solid to colorless/light yellow liquid | [2][4] |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane | [2] |

Note: The physical state can vary based on purity and ambient temperature.

Chemical Structure

The structure features a five-membered oxazolidinone ring with a methyl carboxylate group at the C4 position. The stereochemistry, derived from natural L-serine, is fixed in the (S) configuration.

Caption: Chemical structure of the target molecule.

Synthesis and Mechanistic Considerations

The most reliable and scalable synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate begins with the readily available and optically pure amino acid, L-serine. The synthesis involves two key transformations: esterification of the carboxylic acid and cyclization to form the oxazolidinone ring.

Synthetic Workflow

The overall process can be visualized as a straightforward, two-step sequence.

Caption: High-level workflow for synthesis.

Detailed Experimental Protocol

This protocol is synthesized from established methodologies for the esterification of amino acids and subsequent cyclization.[1][5]

Step 1: Preparation of L-Serine Methyl Ester Hydrochloride

-

Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add anhydrous methanol (500 mL).

-

Cooling: Cool the methanol to 0 °C in an ice bath.

-

Thionyl Chloride Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq.) to the stirred methanol.

-

Causality: This reaction forms methanolic HCl in situ. Thionyl chloride is an excellent choice as it is a liquid reagent and the byproducts (SO₂ and HCl gas) are volatile. This method avoids the direct handling of corrosive HCl gas.

-

-

L-Serine Addition: Add L-serine (1.0 eq.) portion-wise to the cold solution.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 3-4 hours until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-serine methyl ester hydrochloride, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-Methyl 2-oxooxazolidine-4-carboxylate

-

Setup: Suspend the L-serine methyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (N₂ or Ar).

-

Cooling: Cool the suspension to 0 °C.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 2.2 eq.), dropwise to neutralize the hydrochloride salt and liberate the free amine.

-

Causality: Two equivalents of base are required: one to neutralize the HCl salt and a second to scavenge the HCl produced during the cyclization step. Using a tertiary amine like TEA prevents unwanted side reactions.

-

-

Carbonyl Source Addition: Dissolve a carbonylating agent, such as triphosgene (bis(trichloromethyl) carbonate, ~0.4 eq.), in DCM and add it dropwise to the reaction mixture at 0 °C.

-

Mechanistic Insight: Triphosgene is a safe, solid substitute for gaseous phosgene. In the presence of a base, it slowly decomposes to generate phosgene in situ. The free amine and hydroxyl groups of the serine ester then attack the electrophilic carbonyl carbon in a stepwise or concerted manner to form the five-membered ring, releasing HCl.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours until completion (monitored by TLC).

-

Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Applications in Drug Development

The primary value of (S)-Methyl 2-oxooxazolidine-4-carboxylate lies in its role as a precursor to the core scaffold of oxazolidinone antibiotics. This class of drugs inhibits bacterial protein synthesis by a unique mechanism, making them effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).

While many synthetic routes to drugs like Linezolid and Tedizolid exist, they often rely on intermediates that can be derived from or are structurally analogous to (S)-Methyl 2-oxooxazolidine-4-carboxylate.[6][7][8] The molecule provides the C4-stereocenter and the foundational oxazolidinone ring, which is later elaborated with the required aryl substituents.

Caption: Generalized role in pharmaceutical synthesis.

Quality Control and Analytical Procedures

Ensuring the chemical and stereochemical purity of (S)-Methyl 2-oxooxazolidine-4-carboxylate is critical for its use in GMP (Good Manufacturing Practice) environments.

Spectroscopic Characterization

The identity and purity of the compound should be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton NMR): The spectrum should show characteristic signals for the methoxy group (singlet, ~3.8 ppm), and the diastereotopic protons of the CH₂ group and the single proton at the C4 stereocenter on the oxazolidinone ring (multiplets, ~4.2-4.6 ppm).

-

¹³C NMR (Carbon NMR): Expected signals include the ester carbonyl (~170 ppm), the urethane carbonyl (~158 ppm), the methoxy carbon (~53 ppm), the C4 carbon (~55 ppm), and the C5 carbon (~68 ppm).

-

Infrared (IR) Spectroscopy: Key stretches include a strong absorption for the urethane carbonyl (~1750 cm⁻¹) and the ester carbonyl (~1740 cm⁻¹), as well as N-H stretching (~3300 cm⁻¹).

Enantiomeric Purity Analysis

The most critical quality attribute is the enantiomeric excess (e.e.). This must be determined using a chiral analytical technique.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of amylose or cellulose, are highly effective for separating oxazolidinone enantiomers.

-

Typical Method: A mobile phase consisting of a mixture of polar organic solvents like hexane/isopropanol or neat alcohols can be employed on a column such as a Chiralpak AD-H or similar. Detection is typically performed using a UV detector at a low wavelength (~210 nm). The method must be validated to show baseline separation of the (S) and (R) enantiomers.

-

Conclusion

(S)-Methyl 2-oxooxazolidine-4-carboxylate is more than a simple chemical intermediate; it is an enabling tool for the efficient and stereocontrolled synthesis of complex, life-saving pharmaceuticals. Its preparation from an inexpensive, natural chiral pool source and its versatile chemical handles make it a highly valuable asset in the drug development pipeline. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to reliably synthesize, analyze, and apply this cornerstone of modern medicinal chemistry.

References

- Chinese Patent CN111808040A. (2020). Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents.

-

Dey, A. L., Motevalli, M., Abrahams, I., & Wyatt, P. B. (2024). (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid. Molbank, 2024(M1835). Retrieved from [Link]

- Chinese Patent CN104327119A. (2015). Preparation method of tedizolid phosphate. Google Patents.

-

ResearchGate. (n.d.). Preparation of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid 1 from (S)-2-amino-3-(methylamino)propionic acid hydrochloride 4. Retrieved from [Link]

-

Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses, 102, 157–184. Retrieved from [Link]

-

Werbovetz, K. A., et al. (2018). Exploring the pharmacodynamic interactions between tedizolid and other orally bioavailable antimicrobials against Staphylococcus aureus and Staphylococcus epidermidis. PLOS ONE, 13(1), e0191252. Retrieved from [Link]

- World Intellectual Property Organization Patent WO2016009401A2. (2016). Preparation of tedizolid phosphate. Google Patents.

-

Rybak, M. J., & Roberts, K. (2015). Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens. Expert Opinion on Pharmacotherapy, 16(1), 1-12. Retrieved from [Link]

-

Lee, H., et al. (2007). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5899-5903. Retrieved from [Link]

Sources

- 1. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 132682-22-5|(S)-Methyl 2-oxooxazolidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 4. (S)-Methyl 2-oxooxazolidine-4-carboxylate 95% | CAS: 132682-22-5 | AChemBlock [achemblock.com]

- 5. orgsyn.org [orgsyn.org]

- 6. WO2016009401A2 - Preparation of tedizolid phosphate - Google Patents [patents.google.com]

- 7. Exploring the pharmacodynamic interactions between tedizolid and other orally bioavailable antimicrobials against Staphylococcus aureus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to (R)-Methyl 2-oxooxazolidine-4-carboxylate: Synthesis, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Serine-Derived Chiral Building Block

(R)-Methyl 2-oxooxazolidine-4-carboxylate, systematically named methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate , is a versatile chiral building block derived from the unnatural amino acid D-serine. Its rigid heterocyclic structure and defined stereochemistry at the C4 position make it an invaluable tool in asymmetric synthesis. This guide provides a comprehensive overview of its synthesis, key applications in constructing complex molecular architectures, and the analytical methods required to ensure its stereochemical integrity. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying principles and strategic considerations that enable researchers to leverage this molecule's full potential in drug discovery and development.

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most famously represented by the antibiotic Linezolid.[1] The utility of molecules like (R)-methyl 2-oxooxazolidine-4-carboxylate extends beyond being a mere fragment of a final active pharmaceutical ingredient (API). When N-acylated, it becomes a powerful chiral auxiliary, capable of directing the stereochemical outcome of reactions at the α-carbon of the acyl group with a high degree of precision. This control is paramount in the synthesis of enantiomerically pure compounds, where biological activity is often confined to a single stereoisomer.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use.

| Property | Value | Source(s) |

| IUPAC Name | methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate | [2] |

| CAS Number | 144542-43-8 | [2] |

| Molecular Formula | C₅H₇NO₄ | [2] |

| Molecular Weight | 145.11 g/mol | [2] |

| Appearance | White to off-white solid/crystals | [3] |

| Storage | Store at 0-8 °C, sealed in dry conditions | [2] |

Spectroscopic Data:

-

¹H NMR (400 MHz, D₂O) for the corresponding (R)-acid: δ 4.28 (ddd, 1H), 4.18 (m, 2H).[4]

-

¹³C NMR (125 MHz, D₂O) for the corresponding (R)-acid: δ 173.90 (dd), 158.90, 68.43 (dd), 55.32 (dd).[4]

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) and specific rotation [α]D for the methyl ester are not consistently reported across primary literature and should be determined empirically upon synthesis.

Synthesis of (R)-Methyl 2-oxooxazolidine-4-carboxylate

The most common and economically viable route to this chiral building block begins with D-serine. The key transformation is the cyclization of the amino alcohol functionality with a carbonyl equivalent.

Causality Behind the Synthetic Strategy

The synthesis leverages the bifunctional nature of D-serine methyl ester. The amino and hydroxyl groups are positioned to undergo a facile intramolecular cyclization with a C1 electrophile to form the stable five-membered oxazolidinone ring. Using the methyl ester of D-serine is advantageous as it protects the carboxylic acid, preventing it from participating in side reactions, and increases solubility in organic solvents. The choice of cyclizing agent is critical for safety and efficiency. While hazardous reagents like phosgene can be used, safer alternatives such as carbonyldiimidazole (CDI) or dimethyl carbonate are preferred in modern synthesis.

The following protocol is a representative method adapted from procedures for similar oxazolidinone formations.[4]

Experimental Protocol: Synthesis from D-Serine Methyl Ester Hydrochloride

This two-step process involves the neutralization of the starting material followed by cyclization.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (R)-Methyl 2-oxooxazolidine-4-carboxylate 95% | CAS: 144542-43-8 | AChemBlock [achemblock.com]

- 3. (S)-Methyl 2-oxooxazolidine-4-carboxylate 95% | CAS: 132682-22-5 | AChemBlock [achemblock.com]

- 4. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

Introduction: Unveiling a Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to Methyl 2-oxooxazolidine-4-carboxylate

Methyl 2-oxooxazolidine-4-carboxylate, identified by its CAS number 96751-61-0, represents more than just a chemical entity; it is a pivotal chiral building block in the landscape of contemporary drug discovery and asymmetric synthesis. As a member of the oxazolidinone class of heterocyclic compounds, its rigid, stereodefined structure provides a valuable scaffold for constructing complex, biologically active molecules. The presence of a chiral center at the C4 position makes it an indispensable precursor for enantiomerically pure pharmaceuticals, where stereochemistry is critical for therapeutic efficacy and safety.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, characterization, and application. We will explore its core properties, dissect state-of-the-art synthetic protocols, and illuminate its role as a key intermediate in the synthesis of vital medicines, including the oxazolidinone class of antibiotics.

I. Core Chemical & Physical Characteristics

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in a laboratory setting. These parameters dictate storage conditions, solvent choices, and handling procedures. The properties of Methyl 2-oxooxazolidine-4-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 96751-61-0 | [1][2] |

| Molecular Formula | C₅H₇NO₄ | [1][3] |

| Molecular Weight | 145.11 g/mol | [1][2] |

| IUPAC Name | methyl 2-oxo-1,3-oxazolidine-4-carboxylate | [1][2] |

| Synonyms | 4-methoxycarbonyloxazolidin-2-one, Methyl (S)-2-Oxooxazolidine-4-carboxylate, methyl (R)-2-oxooxazolidine-4-carboxylate | [1] |

| Appearance | White crystal / solid | [2][3] |

| Purity | Typically ≥95-97% | [2][3] |

| Storage Conditions | Store at 0-8°C or 2-8°C, sealed in a dry environment | [2][3] |

| Topological Polar Surface Area | 64.6 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

II. Synthesis and Mechanistic Insights: A Tale of Green Chemistry

The synthesis of oxazolidinone rings is a well-established field, yet historical methods often relied on hazardous reagents and environmentally taxing solvents.[4] For instance, early syntheses of the parent 2-oxooxazolidine-4-carboxylic acid involved reactants like bis(trichloromethyl) carbonate (a phosgene equivalent) in organic solvents, resulting in low yields (as low as 8.5-62%) and significant safety concerns.[4]

A significant advancement in this area is a modern, environmentally friendly process that utilizes water as the primary solvent and avoids harsh reagents. This method, detailed in patent CN111808040A, starts from readily available serine methyl ester hydrochloride.[4] The choice of water as a solvent is a critical aspect of this protocol's design, not only for its environmental benefits and high safety profile but also for its ability to facilitate the reaction, leading to high yields of over 86%.[4]

The overall transformation can be visualized as a two-step process:

-

Ring Formation: The starting material, a serine methyl ester hydrochloride (which can be the DL-racemic mixture, or the pure L- or D-enantiomer), is reacted with S,S'-dimethyl dithiocarbonate in water.[4] This step forms the core oxazolidinone ring structure.

-

Hydrolysis: The resulting methyl ester intermediate is then hydrolyzed under basic conditions (pH 12-14) to yield the final 2-oxooxazolidine-4-carboxylic acid product.[4]

This approach is not only efficient but also versatile, allowing for the synthesis of various stereoisomers ((S), (R), or racemic) simply by selecting the corresponding stereoisomer of the starting serine derivative.[4]

III. Analytical Characterization: A Spectroscopic Fingerprint

Confirming the identity and purity of Methyl 2-oxooxazolidine-4-carboxylate is achieved through a combination of standard analytical techniques. Each method provides a unique piece of structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure.

-

¹H NMR: Provides information on the number and connectivity of hydrogen atoms. For the parent acid, key signals include multiplets around 4.30 ppm (for the C4 proton) and 4.19 ppm (for the C5 methylene protons) in D₂O.[4]

-

¹³C NMR: Reveals the carbon skeleton. Characteristic peaks for the acid include the carboxylic carbon (~174 ppm), the carbamate carbonyl (~159 ppm), the C5 carbon (~68 ppm), and the C4 carbon (~56 ppm).[4] Slight variations in chemical shifts are observed between the (R) and (S) enantiomers, allowing for stereochemical assignment.[4]

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the methyl ester, the expected monoisotopic mass is 145.0375 g/mol , which would be observed as the molecular ion peak (M⁺) or a protonated species ([M+H]⁺) depending on the ionization method.[1][5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[5] While a specific spectrum is not provided in the search results, the expected characteristic absorption bands would include:

-

A strong, broad peak around 3300 cm⁻¹ for the N-H stretch.

-

A strong absorption band around 1750-1780 cm⁻¹ for the cyclic carbamate carbonyl (C=O) group.

-

Another strong carbonyl peak around 1735-1750 cm⁻¹ for the methyl ester group.

-

IV. Core Applications in Drug Development: The Linezolid Story

The primary value of Methyl 2-oxooxazolidine-4-carboxylate lies in its application as a chiral precursor in pharmaceutical synthesis.[4][6][7] The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably as the core of a class of potent antibiotics.

Linezolid , the first clinically approved oxazolidinone antibiotic, is a prime example. It is used to treat serious infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[8][9]

The synthesis of Linezolid and its analogues relies on the stereochemically defined oxazolidinone core.[9][10][11] The (S)-enantiomer of a derivative of 2-oxooxazolidine-4-carboxylic acid is a crucial intermediate. The synthetic logic involves building the rest of the complex drug molecule onto this pre-formed, chirally pure scaffold. This strategy is highly efficient because it establishes the critical stereocenter early in the process, avoiding costly and difficult chiral separations in later stages.

V. Validated Experimental Protocol: Synthesis of (S)-2-Oxooxazolidine-4-carboxylic Acid

This protocol is adapted from the high-yield, environmentally conscious method described in patent CN111808040A.[4] It serves as a self-validating system due to its high reported efficiency and safety profile.

Objective: To synthesize (S)-2-oxooxazolidine-4-carboxylic acid from L-serine methyl ester hydrochloride.

Materials:

-

L-serine methyl ester hydrochloride (1 equivalent)

-

S,S'-dimethyl dithiocarbonate (0.67 equivalents)

-

Deionized Water (H₂O)

-

Dichloromethane (DCM)

-

5N Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

1N Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (200-300 mesh) for column chromatography

-

Dichloromethane/Methanol (10:1 v/v) elution solvent

Procedure:

Part 1: Ring Formation

-

Under an inert atmosphere (Argon), add L-serine methyl ester hydrochloride (e.g., 2.3 g, 15 mmol) and S,S'-dimethyl dithiocarbonate (e.g., 1.2 g, 10 mmol) to deionized water (10 mL) in a round-bottom flask.

-

Cool the mixture in an ice bath to 10°C and stir for 3 hours.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 6 hours.

-

After the reaction is complete, add a mixture of DCM:H₂O (2:1, 150 mL) to the flask for extraction.

-

Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it twice more with DCM (2 x 50 mL).

-

Combine the organic extracts and wash them sequentially with 5N HCl (50 mL) and H₂O (50 mL). The resulting organic solution containing the intermediate is used directly in the next step without isolation.

Part 2: Hydrolysis and Purification 7. To the combined organic solution from Part 1, add a solution of H₂O:EtOH (4:1, 30 mL). 8. Carefully adjust the pH of the system to 13 using a 1N NaOH solution while stirring to initiate the hydrolysis of the methyl ester. 9. Monitor the reaction by TLC until the starting material is consumed. 10. Once the hydrolysis is complete, separate the layers and extract the aqueous layer with DCM to remove organic impurities. 11. Acidify the aqueous layer to pH ~2-3 with concentrated HCl and extract the product into a suitable organic solvent like ethyl acetate. 12. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. 13. Purify the crude product by silica gel column chromatography, eluting with a DCM/Methanol (10:1) solvent system to yield the pure (S)-2-oxooxazolidine-4-carboxylic acid. The reported yield for this procedure is 88%.[4]

VI. Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

-

Hazard Identification: Methyl 2-oxooxazolidine-4-carboxylate is classified with the GHS07 pictogram ("Exclamation mark").[2][3]

-

Precautionary Measures:

-

Storage:

Conclusion

Methyl 2-oxooxazolidine-4-carboxylate (CAS 96751-61-0) is a cornerstone chiral synthon that provides a direct and efficient entry into the stereochemically rich world of oxazolidinone-based pharmaceuticals. Its value is underscored by the evolution of its synthesis from hazardous, low-yield methods to elegant, high-yield, and environmentally benign processes. For the medicinal chemist and drug development professional, a deep, mechanistic understanding of this building block—from its synthesis and characterization to its strategic application—is essential for the innovation of next-generation therapeutics. As the challenge of antimicrobial resistance continues to grow, the importance of this and related chiral scaffolds in the development of novel antibiotics cannot be overstated.

References

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

-

Current Updates on Oxazolidinone and Its Significance. National Center for Biotechnology Information (PMC). [Link]

-

A novel process for the preparation of linezolid and related compounds. WIPO Patentscope. [Link]

- Novel process for preparation of linezolid and its novel intermediates.

-

A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica. [Link]

-

Enantiopure 4‐oxazolin‐2‐ones and 4‐methylene‐2‐oxazolidinones as chiral building blocks in a divergent asymmetric synthesis of heterocycles. ResearchGate. [Link]

-

Enantiopure 4-oxazolin-2-ones and 4-methylene-2-oxazolidinones as chiral building blocks in a divergent asymmetric synthesis of heterocycles. PubMed. [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

-

Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH & Co.KG. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Methyl 2-oxooxazolidine-4-carboxylate | 96751-61-0 [sigmaaldrich.com]

- 3. (S)-Methyl 2-oxooxazolidine-4-carboxylate 95% | CAS: 132682-22-5 | AChemBlock [achemblock.com]

- 4. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantiopure 4-oxazolin-2-ones and 4-methylene-2-oxazolidinones as chiral building blocks in a divergent asymmetric synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents [patents.google.com]

- 12. chemos.de [chemos.de]

- 13. fishersci.com [fishersci.com]

(S)-enantiomer Methyl 2-oxooxazolidine-4-carboxylate

An In-Depth Technical Guide to (S)-Methyl 2-oxooxazolidine-4-carboxylate

Executive Summary: (S)-Methyl 2-oxooxazolidine-4-carboxylate is a versatile chiral building block derived from the natural amino acid L-serine. Its rigid heterocyclic scaffold, containing a carbamate within a five-membered ring, offers a stereochemically defined platform for asymmetric synthesis. This guide provides a comprehensive overview of its synthesis, physicochemical properties, anticipated spectroscopic signature, and practical laboratory protocols. It is intended for researchers, medicinal chemists, and process development scientists who leverage chiral intermediates to construct complex molecular architectures for drug discovery and development.

The oxazolidinone ring is a privileged scaffold in modern medicinal and synthetic chemistry. Its significance is twofold:

-

As a Pharmacophore: The 2-oxazolidinone motif is the cornerstone of a major class of antibiotics, most notably Linezolid, the first of its kind approved for clinical use against multidrug-resistant Gram-positive bacteria. This has spurred extensive research into new derivatives with enhanced therapeutic profiles.

-

As a Chiral Auxiliary: Chiral oxazolidinones are powerful tools in asymmetric synthesis.[1] By temporarily attaching them to a substrate, chemists can direct reactions to occur with high stereoselectivity, a critical requirement in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1]

(S)-Methyl 2-oxooxazolidine-4-carboxylate, derived directly from L-serine, provides a synthetically accessible entry point into this chemical space, retaining the crucial (S)-stereochemistry at the C4 position for subsequent transformations.

Physicochemical & Safety Profile

This molecule is a key intermediate whose properties are essential for its effective use in synthesis.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 132682-22-5 | [2][3] |

| Molecular Formula | C₅H₇NO₄ | [2][3] |

| Molecular Weight | 145.11 g/mol | [2] |

| IUPAC Name | methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate | [3] |

| Appearance | White crystal or Colorless to light yellow liquid | [2][3] |

| Storage | Store at 0-8 °C for neat material. In solvent, store at -20°C (1 month) or -80°C (6 months). |[2][3] |

Note on Appearance: Commercial suppliers have described this compound as both a white crystal and a colorless to light yellow liquid. This may be due to differences in purity or the presence of trace solvent. Researchers should verify the physical state upon receipt.

Table 2: Safety Information

| Hazard Class | Statement | Precautionary Measures |

|---|---|---|

| Skin Irritation | Causes skin irritation | Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/clothing/eye protection. |

| Eye Irritation | Causes serious eye irritation | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |

Synthesis and Mechanistic Considerations

Overview of Synthetic Strategies

The most direct and atom-economical route to (S)-Methyl 2-oxooxazolidine-4-carboxylate is the intramolecular cyclization of its precursor, L-serine methyl ester. The core transformation involves the formation of a carbamate from the amino and hydroxyl groups. This is typically achieved using a carbonylating agent.

-

Causality in Reagent Selection: The choice of a carbonylating agent is critical. Phosgene (COCl₂) and its safer solid equivalent, triphosgene ((Cl₃CO)₂CO), are highly effective but toxic.[4][5] Milder reagents like 1,1'-Carbonyldiimidazole (CDI) can also be used. A common industrial approach involves reacting the starting amino acid ester hydrochloride with a phosgene equivalent in the presence of a base to neutralize the generated HCl and drive the reaction to completion.

Representative Synthesis Workflow

The following workflow illustrates a robust and scalable approach adapted from established procedures for synthesizing related oxazolidinone compounds.[6] It involves the cyclization of L-serine methyl ester hydrochloride using a carbonylating agent like phosgene or triphosgene, followed by a non-hydrolytic workup to isolate the desired methyl ester product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (S)-Methyl 2-oxooxazolidine-4-carboxylate 95% | CAS: 132682-22-5 | AChemBlock [achemblock.com]

- 4. researchgate.net [researchgate.net]

- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

Chiral properties of 2-oxooxazolidine-4-carboxylates

An In-Depth Technical Guide to the Chiral Properties of 2-Oxooxazolidine-4-carboxylates

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-oxooxazolidine core is a privileged heterocyclic scaffold, prominently featured in a range of pharmaceuticals, most notably in the oxazolidinone class of antibiotics like Linezolid.[1][2] The stereochemistry of this scaffold, particularly when functionalized with a carboxylate at the 4-position, is of paramount importance, as it profoundly dictates biological activity and target engagement. This guide provides an in-depth exploration of the chiral properties of 2-oxooxazolidine-4-carboxylates, intended for researchers, chemists, and professionals in drug development. We will delve into stereoselective synthesis strategies, robust analytical methods for chiral validation, techniques for enantiomeric resolution, and the critical role of these chiral building blocks in modern medicinal chemistry.

The Strategic Importance of Chirality in the 2-Oxooxazolidine Scaffold

Chirality is a fundamental principle in pharmacology. Since biological targets such as enzymes and receptors are inherently chiral, they often exhibit stereospecific interactions with drug molecules. One enantiomer of a chiral drug (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects.[3]

The 2-oxooxazolidine-4-carboxylate moiety serves as a constrained amino acid analogue. The rigid five-membered ring locks the relative orientation of the substituents, presenting a well-defined three-dimensional pharmacophore. The stereocenter at the C4 position, which originates from an α-amino acid, is critical. Controlling this stereocenter allows for the precise spatial positioning of the carboxylic acid (or its derivatives) and any substituents on the heterocyclic ring, which is essential for optimizing interactions with biological targets. Furthermore, these compounds are not only targets themselves but also versatile chiral auxiliaries and intermediates in the asymmetric synthesis of complex natural products and pharmaceuticals.[1][4][5]

Stereoselective Synthesis: Crafting the Chiral Core

The primary goal in synthesizing chiral 2-oxooxazolidine-4-carboxylates is to achieve high enantiomeric or diastereomeric purity. The most reliable strategies leverage the existing chirality of readily available starting materials, such as amino acids.

Synthesis from Chiral α-Amino Acids

The most direct and common method for preparing enantiomerically pure 2-oxooxazolidine-4-carboxylates is through the cyclization of α-amino acids containing a β-hydroxyl group, such as serine or threonine. This approach directly translates the inherent chirality of the amino acid to the final product.

Causality of the Experimental Design: The synthesis involves two key transformations: N-carbamoylation and intramolecular cyclization.

-

Carbonyl Source: A phosgene equivalent (e.g., bis(trichloromethyl) carbonate (triphosgene), dimethyl carbonate, or S,S'-dimethyl dithiocarbonate) is used to introduce the carbonyl group of the oxazolidinone ring.[6][7] The choice of reagent is often dictated by safety and yield considerations; for instance, using S,S'-dimethyl dithiocarbonate in water presents a greener and safer alternative to hazardous reagents like phosgene or triphosgene in organic solvents.[6][8]

-

Cyclization: The cyclization is an intramolecular nucleophilic substitution. The hydroxyl group attacks the activated carbonyl of the intermediate carbamate, displacing a leaving group to form the five-membered ring. This step is often promoted by a base, which deprotonates the hydroxyl group, increasing its nucleophilicity.

Experimental Protocol: Synthesis of (S)-2-Oxooxazolidine-4-carboxylic Acid from L-Serine

This protocol is adapted from a high-yield, environmentally conscious method.[6]

Step 1: Intermediate Formation

-

Under an inert atmosphere (Argon or Nitrogen), add L-serine methyl ester hydrochloride (1.0 eq, e.g., 15 mmol) and S,S'-dimethyl dithiocarbonate (0.67 eq, e.g., 10 mmol) to deionized water.

-

Cool the mixture in an ice bath to 10°C and stir for 3 hours.

-

Allow the reaction to warm to room temperature and continue stirring for 6 hours.

-

Perform a workup by adding a mixture of Dichloromethane (DCM) and water. Separate the aqueous layer and extract it with DCM. The combined organic extracts contain the intermediate and are used directly in the next step.

Step 2: Hydrolysis and Cyclization

-

To the organic solution from Step 1, add an ethanol/water solution.

-

Adjust the pH of the system to 13 using a 1N NaOH solution. This saponifies the methyl ester and drives the cyclization.

-

Stir until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the mixture to pH ~2 with HCl, and extract the product into an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., eluting with a DCM/Methanol gradient) to yield (S)-2-oxooxazolidine-4-carboxylic acid.[6]

Asymmetric Synthesis via Chiral Auxiliaries

Chiral Analysis and Structural Confirmation

Synthesizing a chiral molecule is only half the battle; verifying its absolute configuration and enantiomeric purity is crucial. A multi-technique approach ensures a self-validating and trustworthy characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the chemical structure of the synthesized compound.

-

¹H and ¹³C NMR: These spectra confirm the successful formation of the oxazolidinone ring and the presence of the carboxylate. The chemical shifts and coupling constants provide structural proof.[6]

-

Chiral Discrimination by NMR: Enantiomers have identical NMR spectra in an achiral solvent. To differentiate them, a chiral environment is created using either:

-

Chiral Derivatizing Agents (CDAs): The racemic carboxylate is reacted with a single enantiomer of a chiral alcohol or amine to form diastereomeric esters or amides. These diastereomers have distinct NMR spectra, and the relative integration of their unique signals allows for the determination of enantiomeric excess (ee).[10]

-

Chiral Solvating Agents (CSAs): The analyte is dissolved with a chiral solvating agent. The transient diastereomeric complexes that form have slightly different chemical shifts for the enantiomers, allowing for their differentiation and quantification directly in the NMR tube.[11][12]

-

Table 1: Representative ¹H and ¹³C NMR Data for 2-Oxooxazolidine-4-carboxylic Acid Stereoisomers (in D₂O) [6]

| Compound | Configuration | ¹H NMR (400 MHz), δ (ppm) | ¹³C NMR (125 MHz), δ (ppm) |

| 1 | Racemic | 4.30 (m, 1H), 4.19 (m, 2H) | 174.09, 158.87, 67.52, 55.85 |

| 2 | (S) | 4.22 (m, 2H), 4.16 (m, 1H) | 173.90, 158.90, 68.43, 55.32 |

| 3 | (R) | 4.28 (ddd, 1H), 4.18 (m, 2H) | 173.90, 158.90, 68.43, 55.32 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of a compound. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Principle of Separation: The CSP creates a transient diastereomeric interaction with the enantiomers of the analyte. The difference in the stability of these two diastereomeric complexes leads to different retention times on the column, allowing for their separation and quantification. Polysaccharide-based columns are widely used for this purpose.

Experimental Workflow: Chiral HPLC Analysis

-

Column Selection: Choose an appropriate chiral column (e.g., amylose- or cellulose-based CSP).

-

Method Development: Optimize the mobile phase (a mixture of solvents like hexane/isopropanol or a polar organic mobile phase) to achieve baseline separation of the enantiomeric peaks.

-

Sample Analysis: Inject a solution of the synthesized compound.

-

Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated as: (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100.

-

Validation: Inject a sample of the racemic mixture to confirm the retention times of both enantiomers.

X-ray Crystallography

For an unambiguous determination of the absolute configuration, single-crystal X-ray crystallography is the definitive method.[13] By diffracting X-rays off a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule. This technique is particularly valuable when the stereochemical outcome of a reaction is uncertain or when establishing a reference standard.[14][15]

Chiral Resolution of Racemic Mixtures

In cases where a stereoselective synthesis is not employed, a racemic mixture can be separated into its constituent enantiomers through chiral resolution.

Diastereomeric Salt Formation

This classical method is one of the most common resolution techniques used in industry.[16]

Principle: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (the resolving agent, e.g., a chiral amine like brucine or (R)-1-phenylethylamine). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often exhibit different solubilities in a given solvent. This solubility difference allows one diastereomer to be selectively crystallized, isolated by filtration, and then treated with acid to liberate the desired enantiomerically pure carboxylic acid.[17]

Enzymatic Resolution

Enzymes are highly stereoselective catalysts. Lipases and esterases are commonly used to resolve racemic esters of carboxylic acids.[18]

Principle: In the presence of water, a lipase can selectively hydrolyze one enantiomer of a racemic ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted.[19] The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated based on their different chemical properties (e.g., by acid-base extraction). This method offers high selectivity under mild, environmentally friendly conditions.[20]

Conclusion

The chiral integrity of 2-oxooxazolidine-4-carboxylates is a cornerstone of their utility in pharmaceutical and synthetic chemistry. An effective research and development program must integrate robust stereoselective synthesis, typically leveraging the chiral pool of amino acids, with a comprehensive suite of analytical techniques to validate stereochemical purity and absolute configuration. Mastery of these principles enables the rational design and synthesis of novel therapeutics and complex molecules, where the precise three-dimensional arrangement of atoms is the key to function. The continued development of greener synthetic methods and more efficient resolution and analytical techniques will further enhance the value of this critical chiral scaffold.

References

- Title: Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

-

Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Source: National Institutes of Health (NIH). URL: [Link]

-

Title: Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Source: PubMed. URL: [Link]

-

Title: (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. Source: PubChem - National Institutes of Health (NIH). URL: [Link]

-

Title: Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Source: Espacenet Patent Search. URL: [Link]

-

Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Source: RSC Publishing. URL: [Link]

-

Title: Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Source: PubMed Central. URL: [Link]

- Title: Process for the preparation of 4-substituted 2-oxazolidinones.

-

Title: Crystal structure of L-2-oxothiazolidine-4-carboxylic acid. Source: PubMed - National Institutes of Health (NIH). URL: [Link]

-

Title: Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Source: British Journal of Pharmacology. URL: [Link]

-

Title: Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mobile phases. Source: ScienceDirect. URL: [Link]

-

Title: Biological resolution of racemic 2-oxazolidinones. Part IV. Enzymatic resolution of 2-oxazolidinone esters. Source: Sci-Hub. URL: [Link]

-

Title: Chiral Auxiliaries in Asymmetric Synthesis. Source: ResearchGate. URL: [Link]

-

Title: Enantioselective Synthesis of 2-Oxazolidinones Using Organoselenium Catalysis. Source: ResearchGate. URL: [Link]

-

Title: Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Source: PubMed. URL: [Link]

-

Title: Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Source: Hokkaido University. URL: [Link]

-

Title: Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Source: MDPI. URL: [Link]

-

Title: A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Source: MDPI. URL: [Link]

-

Title: Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Source: PubMed Central (PMC) - NIH. URL: [Link]

-

Title: Chiral resolution. Source: Wikipedia. URL: [Link]

-

Title: Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids. Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL: [Link]

-

Title: Current Updates on Oxazolidinone and Its Significance. Source: PubMed Central (PMC). URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. Source: PubMed Central (PMC). URL: [Link]

-

Title: Chiral auxiliary. Source: Wikipedia. URL: [Link]

-

Title: Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Source: PubMed Central (PMC) - NIH. URL: [Link]

-

Title: Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Source: Frontiers in Chemistry. URL: [Link]

-

Title: Synthesis of L-2-oxothiazolidine-4-carboxylic Acid. Source: PubMed. URL: [Link]

-

Title: Organocatalytic Asymmetric Synthesis of 2,5‐Disubstituted Oxazolidines. Source: Sci-Hub. URL: [Link]

-

Title: Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Source: University of Pisa Institutional Repository. URL: [Link]

-

Title: Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. Source: PubMed. URL: [Link]

-

Title: Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Source: PubMed Central (PMC) - NIH. URL: [Link]

-

Title: 1H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Source: Antimicrobial Agents and Chemotherapy. URL: [Link]

-

Title: X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Source: ResearchGate. URL: [Link]

-

Title: X-Ray Crystallography of Chemical Compounds. Source: PubMed Central (PMC) - NIH. URL: [Link]

Sources

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

- 7. WO2023232560A1 - Process for the preparation of 4-substituted 2-oxazolidinones - Google Patents [patents.google.com]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent [frontiersin.org]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chiral resolution - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sci-Hub. Biological resolution of racemic 2-oxazolidinones. Part IV. Enzymatic resolution of 2-oxazolidinone esters. / Agricultural and Biological Chemistry, 1985 [sci-hub.kr]

The Oxazolidinone Scaffold: A Cornerstone of Modern Antibacterial Drug Discovery

<_ _>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) bacteria represents a critical global health threat, necessitating the urgent development of novel antimicrobial agents. The oxazolidinones, a class of synthetic antibiotics, have proven to be a vital component in the arsenal against serious Gram-positive infections. This guide provides a comprehensive technical overview of the oxazolidinone scaffold, delving into its unique mechanism of action, intricate structure-activity relationships (SAR), prevalent synthetic methodologies, and clinical significance. From the pioneering introduction of linezolid to the development of second-generation agents like tedizolid, this document will explore the evolution of the scaffold, address the challenges of emerging resistance, and highlight its enduring potential in medicinal chemistry.

Introduction: A Novel Class to Combat a Growing Threat

The oxazolidinone class of antibiotics emerged as a significant breakthrough in the fight against resistant bacterial pathogens.[1] As the first truly new class of antibiotics to be introduced in several decades, they offered a novel mechanism of action with no cross-resistance to existing drug classes.[2] Their primary value lies in their potent activity against a wide spectrum of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][3]

Linezolid, the first member of this class approved by the FDA in 2000, established the clinical importance of the oxazolidinone scaffold.[4][5] It is indicated for the treatment of various infections, including nosocomial and community-acquired pneumonia, as well as complicated skin and skin structure infections.[3] The success of linezolid spurred further research, leading to the development of second-generation oxazolidinones with improved properties.[5] This guide will dissect the core chemical features and biological activities that make the oxazolidinone scaffold a privileged structure in medicinal chemistry.[6][7]

Caption: General chemical structure of the 2-oxazolidinone pharmacophore.

Mechanism of Action: A Unique Inhibition of Bacterial Protein Synthesis

The antibacterial efficacy of oxazolidinones stems from their unique ability to inhibit bacterial protein synthesis at a very early stage.[8][9] Unlike many other protein synthesis inhibitors, they do not block the peptidyl transferase center directly or cause misreading of mRNA.[5] Instead, they interfere with the formation of the initiation complex, a crucial first step in translation.[10][11]

Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC) on the 23S rRNA.[4][12] This binding site is distinct from those of other antibiotic classes, which explains the lack of cross-resistance.[9] By occupying this site, oxazolidinones prevent the proper positioning of the initiator fMet-tRNA in the P-site, thereby blocking the formation of the 70S initiation complex.[10][11] This ultimately halts the entire process of protein synthesis, leading to a bacteriostatic effect against most susceptible organisms.[10]

Caption: Mechanism of action of oxazolidinone antibiotics.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Safety

Extensive research has elucidated the key structural features of the oxazolidinone scaffold that are critical for its antibacterial activity.[13] Modifications at various positions of the core structure have been explored to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic and safety profiles.[14]

Key SAR Insights:

-

C5 Position: The (S)-configuration at the C5 position of the oxazolidinone ring is essential for antibacterial activity.[15] The acetamidomethyl side chain at this position is a crucial pharmacophore, with the acetamide nitrogen participating in hydrogen bonding with the ribosome.[16]

-

N-Aryl Ring: The N-aryl substituent is another critical component. A fluorine atom at the meta-position of the phenyl ring generally enhances activity.[15]

-

C-Ring Modifications: The nature of the heterocyclic ring attached to the N-phenyl group significantly influences the drug's properties. For instance, the morpholine ring in linezolid can be replaced with other heterocycles to modulate activity and safety.[9]

| Structural Moiety | Modification | Impact on Activity/Properties | Reference |

| Oxazolidinone Core | (R)-configuration at C5 | Loss of antibacterial activity. | [15] |

| C5 Side Chain | Replacement of acetamide | Generally reduces potency, but some modifications can improve activity against resistant strains. | [6] |

| N-Aryl Ring | Absence of meta-fluoro group | Decreased potency. | [15] |

| N-Aryl Ring | Addition of substituents at the 4-position | Can enhance potency, especially aryl or heteroaryl groups. | [13] |

| "C-Ring" (e.g., Morpholine in Linezolid) | Replacement with other heterocycles | Can improve potency, safety profile, and activity against resistant strains. | [9] |

Synthetic Strategies: Constructing the Core

The synthesis of the oxazolidinone core is a well-established area of organic chemistry, with several efficient methods available. A common and versatile approach involves the cycloaddition of epoxides with isocyanates.[3] Another widely used method starts from ethanolamine derivatives.[17] The choice of synthetic route often depends on the desired substituents and the scale of production.

Representative Experimental Protocol: Synthesis of a 3-Aryl-2-Oxazolidinone

-

Step 1: Epoxide Formation: An appropriate substituted aniline is reacted with epichlorohydrin in the presence of a base to form the corresponding N-arylglycidylamine.

-

Step 2: Carbamate Formation: The resulting epoxide is then reacted with a chloroformate to yield a carbamate intermediate.

-

Step 3: Cyclization: Intramolecular cyclization of the carbamate, typically promoted by a base, affords the desired 3-aryl-2-oxazolidinone core.

Note: This is a generalized protocol. Specific reaction conditions, reagents, and purification methods will vary depending on the target molecule.

Caption: A generalized workflow for the synthesis of the 3-aryl-2-oxazolidinone core.

Clinical Applications and The Next Generation

The clinical utility of oxazolidinones is primarily in the treatment of serious infections caused by resistant Gram-positive pathogens.[4] They are particularly valuable for treating MRSA and VRE infections, where therapeutic options are limited.[1][3]

First Generation: Linezolid Linezolid (Zyvox) was the trailblazer for this class. It is available in both intravenous and oral formulations, allowing for a convenient switch in therapy.[2] While highly effective, long-term use of linezolid can be associated with adverse effects such as myelosuppression and neuropathy.[1]

Second Generation: Tedizolid Tedizolid (Sivextro) is a second-generation oxazolidinone approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI).[5] It offers several advantages over linezolid, including once-daily dosing and a shorter course of therapy (6 days for tedizolid vs. 10 days for linezolid).[18] Clinical trials have shown that tedizolid has a lower incidence of gastrointestinal and hematological adverse effects compared to linezolid.[18][19] Furthermore, tedizolid is more potent in vitro and demonstrates activity against some linezolid-resistant strains.[20]

| Feature | Linezolid | Tedizolid | Reference |

| Dosing Frequency | Twice daily | Once daily | [18] |

| Duration of Therapy (ABSSSI) | 10 days | 6 days | [18] |

| In Vitro Potency | Less potent | 4-32 times more potent against staphylococci, enterococci, and streptococci | [20] |

| Key Adverse Effects | Myelosuppression, neuropathy, gastrointestinal issues | Lower incidence of gastrointestinal and hematological AEs | [18][19] |

| Activity vs. Linezolid-Resistant Strains | Susceptible to resistance | Active against some strains with the cfr gene | [20] |

Mechanisms of Resistance

Despite their novel mechanism of action, resistance to oxazolidinones has emerged.[21] Understanding these resistance mechanisms is crucial for the development of new agents that can overcome them. The most common mechanisms include:

-

Target Site Mutations: Point mutations in the V domain of the 23S rRNA gene are the most frequent cause of resistance.[5][21] These mutations reduce the binding affinity of the drug to the ribosome.

-

Ribosomal Methylation: The acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase, confers resistance to multiple classes of antibiotics, including oxazolidinones.[5][21] The Cfr enzyme methylates an adenine residue in the 23S rRNA, sterically hindering drug binding.

-

Ribosomal Protein Mutations: Mutations in the genes encoding ribosomal proteins L3 and L4 can also contribute to reduced susceptibility.[21]

Beyond Antibacterials: The Versatility of the Scaffold

While renowned for their antibacterial properties, the oxazolidinone scaffold has also been explored for a variety of other therapeutic applications.[6][7] Its structural features make it a versatile template for designing molecules with diverse biological activities. Research has shown that oxazolidinone derivatives possess potential as:

-

Antituberculosis agents[6]

-

Anticancer agents[6]

-

Anti-inflammatory agents[7]

-

Neurologic and metabolic disease treatments[7]

This versatility underscores the enduring importance of the oxazolidinone scaffold in medicinal chemistry and drug discovery.[6]

Conclusion

The oxazolidinone scaffold represents a landmark achievement in the field of medicinal chemistry. Its unique mechanism of action provided a much-needed weapon against the rising tide of multidrug-resistant Gram-positive bacteria. The journey from linezolid to the more potent and safer second-generation agents like tedizolid exemplifies the power of iterative drug design and a deep understanding of structure-activity relationships. While the emergence of resistance presents an ongoing challenge, the versatility and proven clinical success of the oxazolidinone core ensure its continued significance as a foundational scaffold for the development of future therapeutic agents, both within and beyond the realm of infectious diseases.

References

-

Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). PMC. [Link]

-

Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC. [Link]

-

Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

-

(PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. (2023). ResearchGate. [Link]

-

Oxazolidinone: A promising scaffold for the development of antibacterial drugs | Request PDF. (n.d.). ResearchGate. [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). RSC Publishing. [Link]

-

Current Landscape and Future Perspective of Oxazolidinone Scaffolds Containing Antibacterial Drugs. (2021). ACS Publications. [Link]

-

List of Oxazolidinone antibiotics. (n.d.). Drugs.com. [Link]

-

Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. (n.d.). NIH. [Link]

-

Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Yi, Y., et al. (2019). Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis. PubMed. [Link]

-

The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. (n.d.). PubMed. [Link]

-

Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. (2022). PubMed. [Link]

-

Core structure of oxazolidinone antibiotics and molecular structures of.... (n.d.). ResearchGate. [Link]

-

Structure–activity relationships of oxazolidinone antibiotics. (n.d.). ResearchGate. [Link]

-

Baza, et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy, 77(10), 2635-2646. [Link]

-

Zurenko, G. E., et al. (2001). Oxazolidinones: a new class of antibacterials. Current Opinion in Pharmacology, 1(5), 470-476. [Link]

-

Efficacy and Safety of Tedizolid Phosphate versus Linezolid in a Randomized Phase 3 Trial in Patients with Acute Bacterial Skin and Skin Structure Infection. (n.d.). ASM Journals. [Link]

-

Kosowska-Shick, K., et al. (2018). Differences in oxazolidinone resistance mechanisms and small colony variants emergence of Staphylococcus aureus induced in an in vitro resistance development model. PubMed. [Link]

-